1-(3,4-Dihydroxy-4,5-dihydrofuran-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-DIHYDROXY-4,5-DIHYDROFURAN-2-YL)ETHANONE is an organic compound with the molecular formula C6H8O4 It is a furan derivative characterized by the presence of two hydroxyl groups and a ketone functional group
Vorbereitungsmethoden
The synthesis of 1-(3,4-DIHYDROXY-4,5-DIHYDROFURAN-2-YL)ETHANONE can be achieved through several synthetic routes. One common method involves the condensation of ethyl propionate with diethyl oxalate, followed by the reaction of the intermediate with acetaldehyde . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlling temperature, pH, and the use of catalysts.
Analyse Chemischer Reaktionen
1-(3,4-DIHYDROXY-4,5-DIHYDROFURAN-2-YL)ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Wissenschaftliche Forschungsanwendungen
1-(3,4-DIHYDROXY-4,5-DIHYDROFURAN-2-YL)ETHANONE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: Used in the synthesis of flavor and fragrance compounds.
Wirkmechanismus
The mechanism by which 1-(3,4-DIHYDROXY-4,5-DIHYDROFURAN-2-YL)ETHANONE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound may also participate in redox reactions, affecting cellular oxidative states .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(3,4-DIHYDROXY-4,5-DIHYDROFURAN-2-YL)ETHANONE include:
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its flavor properties.
Benzofuran derivatives: These compounds have antimicrobial properties and are used in drug development.
2,5-Dimethoxy-2,5-dihydrofuran: Used in various synthetic applications. The uniqueness of 1-(3,4-DIHYDROXY-4,5-DIHYDROFURAN-2-YL)ETHANONE lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
19872-46-9 |
---|---|
Molekularformel |
C6H8O4 |
Molekulargewicht |
144.12 g/mol |
IUPAC-Name |
1-(3,4-dihydroxy-2,3-dihydrofuran-5-yl)ethanone |
InChI |
InChI=1S/C6H8O4/c1-3(7)6-5(9)4(8)2-10-6/h4,8-9H,2H2,1H3 |
InChI-Schlüssel |
VWHITPHVKXULFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C(CO1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.